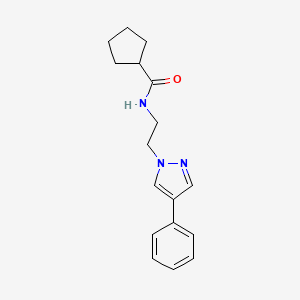

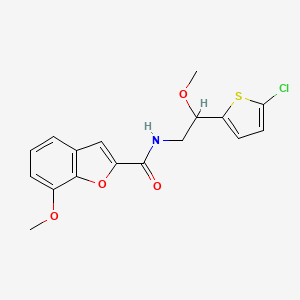

![molecular formula C10H8F3N3S B2504208 4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 866153-83-5](/img/structure/B2504208.png)

4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a derivative of the 1,2,4-triazole family. This family of compounds is known for its diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals. The 1,2,4-triazole nucleus is a common motif in many compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, as reported in the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione . The synthesis process can include reactions such as intramolecular cyclization, substitution, and tautomerization. The yield and purity of these compounds are often confirmed using various analytical techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using XRD and optimized using density functional theory (DFT) calculations . These studies provide insights into the geometry, electronic structure, and potential tautomeric forms of the compounds. For instance, the study of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed the molecular geometry and vibrational frequencies through DFT and Hartree-Fock (HF) calculations .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in the thiol/thione tautomerism . Methylation reactions have also been studied, showing different product distributions depending on the reaction conditions and the substituents present on the triazole ring . These reactions can significantly alter the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a combination of experimental and theoretical methods. Vibrational spectroscopy, such as FT-IR and Raman, is used to investigate the vibrational modes of the molecules . NMR and UV-Vis spectroscopy provide information on the electronic structure and chemical shifts . Computational methods, including DFT, are employed to predict properties such as hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals . These properties are crucial for understanding the reactivity and potential applications of the compounds.

Applications De Recherche Scientifique

Structural and Crystallographic Studies

- Crystallographic Analysis : Compounds related to 4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione have been studied for their structural properties. For instance, a 4-amino-3-methyl-1,2,4-triazole-5-thione derivative exhibited planar triazole rings and specific dihedral angles in crystallographic studies (Yong-jiang Liu et al., 1999).

Synthesis and Chemical Properties

- Synthesis and Physicochemical Studies : Novel crystalline compounds related to the this compound have been synthesized, demonstrating unique physicochemical properties and potential for thiol/thione tautomerism, as studied using various methods including X-ray diffraction and NMR spectroscopy (M. Aouad et al., 2018).

Biological and Pharmacological Applications

Antimicrobial Activities : Derivatives of 1,2,4-triazole-3-thione, including structures similar to the compound , have been synthesized and tested for their antimicrobial activities, particularly against Gram-positive bacteria (H. Dogan et al., 1997).

Antioxidant Activities : Research on S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, which share structural similarities with the compound, revealed significant antioxidant properties, with certain derivatives showing higher activity than standard controls (I. Tumosienė et al., 2014).

Cancer Research : Derivatives of 1,2,4-triazole-3-thiol, structurally related to the compound, have been studied for their effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer models, showing promising results in inhibiting cancer cell migration (Aida Šermukšnytė et al., 2022).

Mécanisme D'action

Mode of Action

It is known that many compounds with similar structures interact with their targets by forming covalent bonds, altering the target’s function and leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Propriétés

IUPAC Name |

4-methyl-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3S/c1-16-8(14-15-9(16)17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGLGDZVGWIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

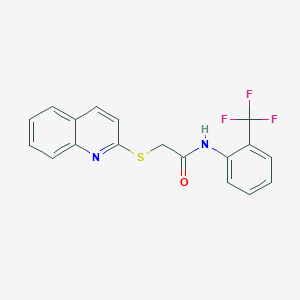

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

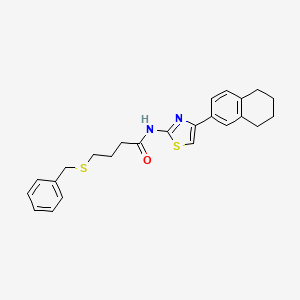

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)

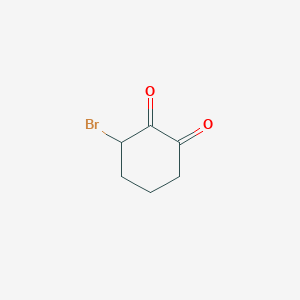

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)

![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)